(3-Bromo-1-propyn-1-yl)cyclopropane

Description

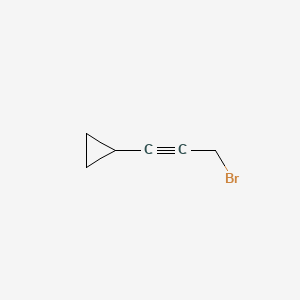

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromoprop-1-ynylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Br/c7-5-1-2-6-3-4-6/h6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPRIMCABZIBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852526-08-0 | |

| Record name | (3-bromoprop-1-yn-1-yl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3-Bromo-1-propyn-1-yl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted chemical properties and reactivity of (3-Bromo-1-propyn-1-yl)cyclopropane. As of the date of this publication, detailed experimental data for this specific compound is not extensively available in peer-reviewed literature. The information presented herein is based on established principles of organic chemistry and data from analogous structures. All experimental protocols are generalized and would require optimization.

Executive Summary

This compound is a bifunctional organic molecule incorporating a strained cyclopropane ring and a reactive bromoalkyne moiety. This unique combination of functional groups suggests its potential as a versatile building block in organic synthesis, particularly for the introduction of the cyclopropyl-ethynyl motif into more complex molecular architectures. This guide summarizes its core chemical properties, predicted spectroscopic data, and expected reactivity, providing a theoretical framework for its use in research and development.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized below. Physical properties are based on vendor-supplied information and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₆H₇Br | [Vendor Data] |

| Molecular Weight | 159.02 g/mol | [Vendor Data] |

| CAS Number | 852526-08-0 | [Vendor Data] |

| Appearance | Colorless to light yellow liquid | [Vendor Data] |

| Boiling Point | 176.3 ± 19.0 °C at 760 mmHg (Predicted) | [Vendor Data] |

| Purity (Typical) | ≥97% (GC) | [Vendor Data] |

| Storage Temperature | 2-8°C | [Vendor Data] |

Predicted Spectroscopic Data

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Protons (Structure Ref.) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-1 (CH) | 0.8 - 1.2 | Multiplet (m) | - | 1H |

| H-2, H-2' (CH₂) | 0.5 - 0.9 | Multiplet (m) | - | 2H |

| H-3, H-3' (CH₂) | 0.5 - 0.9 | Multiplet (m) | - | 2H |

| H-4 (CH₂) | 4.15 | Doublet (d) | ~2.5 | 2H |

Structure Reference:

(Note: This is a simplified representation for proton labeling)

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Carbon (Structure Ref.) | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH) | 5 - 15 |

| C-2, C-3 (CH₂) | 5 - 15 |

| C-4 (C≡) | 75 - 85 |

| C-5 (≡C-Br) | 40 - 50 |

Structure Reference:

(Note: This is a simplified representation for carbon labeling)

Predicted Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3080 - 3000 | C-H stretch (cyclopropane) |

| ~2250 - 2200 | C≡C stretch (alkyne) |

| ~1450 | CH₂ scissoring |

| ~1020 | Cyclopropane ring breathing |

| ~650 - 550 | C-Br stretch |

Predicted Mass Spectrometry (EI)

| m/z Value | Predicted Fragment |

| 158/160 | [M]⁺ (Isotopic pattern for Br) |

| 79 | [M - Br]⁺ |

| 41 | [C₃H₅]⁺ (Cyclopropyl) |

Synthesis and Reactivity

Plausible Synthetic Pathway

A likely synthetic route to this compound would involve the reaction of cyclopropylacetylene with a suitable brominating agent. A common method for the synthesis of bromoalkynes is the reaction of a terminal alkyne with N-bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate (AgNO₃).

Caption: Plausible synthetic pathway for this compound.

Generalized Experimental Protocol:

-

To a solution of cyclopropylacetylene (1.0 eq) in acetone at 0 °C, add N-bromosuccinimide (1.1 eq) in one portion.

-

Add a catalytic amount of silver nitrate (0.05 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with saturated aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Predicted Reactivity

The reactivity of this compound is expected to be dominated by the bromoalkyne and cyclopropane functionalities.

4.2.1 Reactions of the Bromoalkyne

The carbon-bromine bond in bromoalkynes is a good leaving group, making the molecule susceptible to nucleophilic substitution and a valuable substrate for cross-coupling reactions.

-

Sonogashira Coupling: This is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This compound can participate as the halide partner, coupling with a terminal alkyne to form a di-substituted diyne.

Caption: Predicted Sonogashira coupling reaction pathway.

-

Nucleophilic Substitution: Strong nucleophiles can displace the bromide ion. For example, reaction with sodium azide would be expected to yield the corresponding azido-alkyne.

4.2.2 Reactions Involving the Cyclopropane Ring

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, particularly with electrophiles or under radical conditions. However, in many cases, the cyclopropane ring is stable to the conditions used to react with the bromoalkyne moiety.

Potential Applications

Given its structure, this compound is a promising building block for:

-

Medicinal Chemistry: The cyclopropyl group is a common motif in pharmaceuticals due to its ability to impart conformational rigidity and improve metabolic stability. The alkyne handle allows for its incorporation into a wide variety of scaffolds.

-

Materials Science: Poly-ynes and other conjugated systems containing the cyclopropyl moiety could have interesting electronic and photophysical properties.

-

Agrochemicals: The introduction of the cyclopropyl-ethynyl group may lead to the development of new herbicides and pesticides with novel modes of action.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Bromoalkynes can be lachrymatory and are generally considered to be toxic. Avoid inhalation, ingestion, and skin contact. Store in a cool, dry place away from heat and incompatible materials.

This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation.

In-Depth Technical Guide: (3-Bromo-1-propyn-1-yl)cyclopropane (CAS 852526-08-0) - A Versatile Building Block for Drug Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the chemical compound with CAS number 852526-08-0, identified as (3-Bromo-1-propyn-1-yl)cyclopropane. While specific biological activity for this compound is not extensively documented in current literature, its structural motifs—a cyclopropane ring and a bromo-alkyne—are of significant interest in medicinal chemistry and organic synthesis. This document summarizes its known physicochemical properties, proposes a potential synthetic pathway, and explores its utility as a versatile building block in key chemical reactions such as Sonogashira coupling and azide-alkyne cycloaddition ("click chemistry"). The potential for this molecule to contribute to the development of novel therapeutics is discussed in the context of the established roles of cyclopropyl and alkynyl moieties in drug design.

Chemical and Physical Properties

This compound is a chemical intermediate available from various commercial suppliers. Its fundamental properties are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 852526-08-0 | Multiple Chemical Suppliers |

| Molecular Formula | C₆H₇Br | [ChemScene], [Biosynth] |

| Molecular Weight | 159.02 g/mol | [ChemScene], [Biosynth] |

| Predicted Boiling Point | 176.3±19.0 °C (at 760 mmHg) | ChemicalBook |

| Predicted Density | 1.49±0.1 g/cm³ | ChemicalBook |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | ChemicalBook |

| Physical Appearance | Not specified, likely a liquid or low-melting solid | General chemical properties |

| Solubility | Not specified, likely soluble in organic solvents | General chemical properties |

Synthesis and Spectroscopic Data

Proposed Synthetic Protocol

A potential method for the synthesis of this compound involves the bromination of cyclopropylacetylene. A common method for the bromination of terminal alkynes is reaction with N-bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate (AgNO₃).

Materials:

-

Cyclopropylacetylene

-

N-Bromosuccinimide (NBS)

-

Silver Nitrate (AgNO₃)

-

Acetone (anhydrous)

-

Silica gel for chromatography

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and chromatography

Procedure:

-

In a round-bottom flask protected from light, dissolve cyclopropylacetylene (1.0 equivalent) and N-bromosuccinimide (1.1 equivalents) in anhydrous acetone.

-

To this stirring solution, add a catalytic amount of silver nitrate (e.g., 0.1 mol%).

-

Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetone.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., 100% hexane), to yield this compound.

Workflow Diagram:

Expected Spectroscopic Characterization

While specific spectral data is not available, the following are expected characteristics based on the structure:

-

¹H NMR: Signals corresponding to the cyclopropyl protons (a complex multiplet in the region of 0.5-1.5 ppm) and a singlet for the acetylenic proton (if any starting material remains, typically around 2-3 ppm). The absence of the acetylenic proton signal would indicate complete conversion.

-

¹³C NMR: Resonances for the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the cyclopropane ring.

-

IR Spectroscopy: A characteristic absorption for the C≡C triple bond (around 2100-2260 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of C₆H₇Br (159.02 g/mol ), with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Potential Applications in Organic Synthesis and Drug Discovery

The bifunctional nature of this compound, possessing both a reactive bromo-alkyne and a desirable cyclopropyl group, makes it a valuable building block for the synthesis of more complex molecules.

Sonogashira Coupling

The bromo-alkyne moiety is a suitable substrate for Sonogashira coupling, a powerful cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In this case, the bromo-alkyne would react with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

Generalized Experimental Protocol for Sonogashira Coupling:

Materials:

-

This compound

-

Aryl or vinyl alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a reaction vessel under an inert atmosphere, add the aryl or vinyl alkyne, the palladium catalyst, and copper(I) iodide in the chosen solvent.

-

Add the base, followed by this compound.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Signaling Pathway Diagram for Sonogashira Coupling:

Azide-Alkyne Cycloaddition (Click Chemistry)

The terminal alkyne of this compound can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a 1,2,3-triazole ring by reacting with an organic azide. This is particularly useful for bioconjugation and the synthesis of complex molecules.

Generalized Experimental Protocol for Click Chemistry:

Materials:

-

This compound

-

Organic azide (R-N₃)

-

Copper(II) sulfate (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A suitable solvent system (e.g., t-butanol/water or DMF)

Procedure:

-

Dissolve the organic azide and this compound in the chosen solvent system.

-

Add a freshly prepared solution of sodium ascorbate, followed by a solution of copper(II) sulfate.

-

Stir the reaction mixture at room temperature. The reaction is often rapid.

-

Upon completion, the product can often be isolated by filtration or extraction, with minimal need for extensive purification.

Logical Relationship Diagram for Click Chemistry:

Significance in Drug Discovery

The incorporation of cyclopropane rings into drug candidates is a well-established strategy in medicinal chemistry. The rigid, three-dimensional nature of the cyclopropyl group can help to lock in a bioactive conformation, leading to increased potency and selectivity for the target receptor. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites of oxidation, and it can improve the pharmacokinetic profile of a drug molecule.

Terminal alkynes are also a key functional group in modern drug discovery. Beyond their utility in synthesis via click chemistry and Sonogashira coupling, the alkyne moiety itself can interact with biological targets and is present in a number of approved drugs.

Given these properties, this compound represents a valuable starting material for the synthesis of libraries of novel compounds for high-throughput screening. Its ability to participate in robust and versatile coupling reactions allows for the rapid generation of diverse molecular architectures containing the beneficial cyclopropyl group.

Conclusion

This compound (CAS 852526-08-0) is a chemical compound with significant potential as a building block in organic synthesis and drug discovery. While direct biological data for this specific molecule is scarce, its constituent functional groups—the cyclopropane ring and the bromo-alkyne—are highly relevant to the design and synthesis of new therapeutic agents. This technical guide provides a foundation for researchers to explore the utility of this compound in their synthetic endeavors, with the ultimate goal of developing novel molecules with valuable pharmacological properties. Further experimental investigation into the synthesis, reactivity, and potential biological activities of this compound and its derivatives is warranted.

The Synthesis of Cyclopropyl Acetylenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl acetylenes are a class of strained organic molecules that have garnered significant interest in the scientific community, particularly in the realm of medicinal chemistry. Their unique structural and electronic properties make them valuable building blocks in the synthesis of complex molecular architectures, most notably in the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and history of cyclopropyl acetylenes, with a detailed focus on the evolution of their synthetic methodologies. Key experimental protocols are provided, and quantitative data are summarized for comparative analysis.

Introduction

The cyclopropyl group, a three-membered carbocycle, is a fascinating structural motif in organic chemistry. When coupled with an acetylene unit, it gives rise to cyclopropyl acetylenes, compounds that exhibit a unique combination of ring strain and reactivity. The introduction of a cyclopropyl moiety into a molecule can significantly influence its conformational rigidity, metabolic stability, and binding affinity to biological targets.[1] Consequently, cyclopropyl acetylenes have emerged as crucial intermediates in the synthesis of a variety of bioactive molecules, including the anti-HIV drug Efavirenz.[1][2] This guide delves into the historical context of their discovery and the various synthetic strategies that have been developed for their preparation.

Historical Perspective and Key Discoveries

The exploration of cyclopropyl acetylenes began with foundational studies on the synthesis of strained ring systems. One of the earliest reported methods for the preparation of the parent compound, cyclopropylacetylene, involved a two-step sequence starting from cyclopropyl methyl ketone.[1][3] This initial approach, while groundbreaking, was hampered by low overall yields and difficulties in scaling up.[3] Over the years, significant efforts have been directed towards the development of more efficient and scalable synthetic routes, leading to several improved methodologies.

Synthetic Methodologies

A variety of synthetic routes to cyclopropyl acetylenes have been reported, each with its own advantages and limitations. The following sections detail the most significant of these methods.

From Cyclopropyl Methyl Ketone

This classical two-step approach involves the dichlorination of cyclopropyl methyl ketone followed by a double dehydrohalogenation.[3]

Step 1: Dichlorination of Cyclopropyl Methyl Ketone

The first step involves the reaction of cyclopropyl methyl ketone with a chlorinating agent, such as phosphorus pentachloride (PCl₅), to yield 1-cyclopropyl-1,1-dichloroethane.[1]

Step 2: Double Dehydrohalogenation

The resulting dichloroethane is then treated with a strong base, such as potassium tert-butoxide in dimethyl sulfoxide (DMSO), to induce double dehydrohalogenation and form cyclopropylacetylene.[1] While historically significant, this method often suffers from low yields, typically in the range of 20-25%.[1]

One-Pot Synthesis from 5-Chloro-1-pentyne

A more efficient, one-pot procedure has been developed starting from the commercially available 5-chloro-1-pentyne.[3] This method involves a metalation followed by an intramolecular cyclization.

The reaction is typically carried out by treating 5-chloro-1-pentyne with two equivalents of a strong organolithium base, such as n-butyllithium, in a suitable solvent like cyclohexane.[1][3] The first equivalent of the base deprotonates the terminal alkyne, while the second facilitates the intramolecular cyclization to form the cyclopropyl ring. An aqueous workup then yields cyclopropylacetylene. This method offers a significant improvement in yield, typically around 58%.[3]

From Cyclopropane Carboxaldehyde and Malonic Acid

For large-scale industrial applications, a process has been developed that utilizes inexpensive and readily available starting materials: cyclopropane carboxaldehyde and malonic acid.[4] This multi-step synthesis provides high overall yields.

Step 1: Condensation to form 3-Cyclopropylacrylic Acid

Cyclopropane carboxaldehyde is condensed with malonic acid in the presence of a base catalyst to form 3-cyclopropylacrylic acid.[4]

Step 2: Halogenation to form (E,Z)-1-Halo-2-cyclopropylethylene

The 3-cyclopropylacrylic acid is then halogenated to produce a mixture of (E,Z)-1-halo-2-cyclopropylethylene.[4]

Step 3: Dehydrohalogenation to form Cyclopropylacetylene

Finally, dehydrohalogenation of the vinyl halide with a strong base yields cyclopropylacetylene.[4] This process is particularly advantageous for its scalability and use of less hazardous reagents compared to other methods.[4]

Quantitative Data Summary

The following tables provide a summary of the physical properties and spectroscopic data for cyclopropylacetylene, as well as a comparison of the yields for the different synthetic methods discussed.

Table 1: Physical Properties of Cyclopropylacetylene

| Property | Value | Reference |

| Molecular Formula | C₅H₆ | [1] |

| Molar Mass | 66.10 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 51-53 °C | [1] |

| Density | 0.781 g/cm³ at 25 °C | [1] |

| Refractive Index (n20/D) | 1.429 | [2] |

| Flash Point | -17 °C | [1] |

Table 2: Spectroscopic Data for Cyclopropylacetylene

| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference |

| ¹H NMR (300 MHz) | CDCl₃ | 0.65-0.78 (m, 4H), 1.17-1.27 (m, 1H), 1.73 (d, 1H, J = 2.2 Hz) | [3] |

| ¹³C NMR (75 MHz) | CDCl₃ | -0.8, 8.1, 63.4, 87.6 | [3] |

| IR | - | ~3300 (≡C-H stretch), ~2100 (C≡C stretch) | [5] |

Table 3: Comparison of Synthetic Methods

| Starting Material(s) | Key Reagents | Overall Yield (%) | Scale | Reference |

| Cyclopropyl methyl ketone | PCl₅, Potassium tert-butoxide | 20-25 | Lab | [1] |

| 5-Chloro-1-pentyne | n-Butyllithium | 58 | Lab/Pilot | [3] |

| Cyclopropane carboxaldehyde, Malonic acid | Base catalyst, Halogenating agent, Strong base | High (not specified) | Industrial | [4] |

Experimental Protocols

The following are detailed experimental protocols for the key synthetic methods described above.

One-Pot Synthesis of Cyclopropylacetylene from 5-Chloro-1-pentyne[3]

Materials:

-

5-Chloro-1-pentyne (1.0 mol, 102.5 g)

-

n-Butyllithium (2.1 mol, in cyclohexane)

-

Cyclohexane (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Nitrogen gas (inert atmosphere)

Equipment:

-

3-L three-necked round-bottomed flask

-

Mechanical stirrer

-

1-L pressure-equalizing addition funnel

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Distillation apparatus

Procedure:

-

A 3-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 1-L pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet.

-

The flask is charged with 5-chloro-1-pentyne (1.0 mol) and 250 mL of cyclohexane and cooled to 0 °C in an ice bath.

-

n-Butyllithium (2.1 mol) is added dropwise via the addition funnel over 1.5 hours, maintaining the internal temperature below 20 °C. A thick precipitate will form.

-

After the addition is complete, the mixture is heated to reflux (approximately 78 °C) and maintained for 3 hours. Butane gas will evolve during this time.

-

The reaction mixture is then cooled to 0 °C, and the reaction is carefully quenched by the dropwise addition of 750 mL of saturated aqueous ammonium chloride solution. The quench is exothermic and the temperature should be kept below 20 °C.

-

The layers are separated, and the organic layer is fractionally distilled to isolate the cyclopropylacetylene. The product typically distills at 52-55 °C.

Synthesis of 3-Cyclopropylacrylic Acid from Cyclopropane Carboxaldehyde and Malonic Acid[4]

Materials:

-

Cyclopropane carboxaldehyde

-

Malonic acid

-

Pyridine (or other suitable base catalyst)

-

A suitable non-aqueous solvent (e.g., toluene)

Procedure:

-

In a reaction vessel, cyclopropane carboxaldehyde is combined with 1 to 2 molar equivalents of malonic acid in a suitable non-aqueous solvent.

-

The mixture is stirred, and if necessary, gently heated to dissolve the reactants.

-

Approximately 0.1 to 5.0 mole equivalents of a base catalyst, such as pyridine, are added.

-

The reaction mixture is heated to a temperature sufficient to promote the condensation reaction and the formation of 3-cyclopropylacrylic acid. The progress of the reaction can be monitored by standard analytical techniques (e.g., TLC, GC).

-

Upon completion, the reaction mixture is worked up to isolate the 3-cyclopropylacrylic acid.

Applications in Drug Development

The unique properties of the cyclopropylacetylene moiety have made it a valuable component in the design of new pharmaceuticals. The rigid cyclopropyl ring can act as a conformational constraint, locking a molecule into a bioactive conformation. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites of oxidative metabolism.[1]

A prime example of its application is in the synthesis of Efavirenz , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[2] The cyclopropylacetylene fragment is a key building block in the construction of this complex molecule. Its incorporation is crucial for the drug's potent activity and favorable pharmacokinetic profile.

Conclusion

Cyclopropyl acetylenes have evolved from being a synthetic curiosity to indispensable building blocks in modern organic chemistry, particularly in the field of drug discovery. The development of efficient and scalable synthetic methods has been pivotal to this transition. From the early, low-yielding routes to the more recent one-pot and industrial-scale processes, the journey of cyclopropyl acetylene synthesis highlights the continuous innovation in synthetic organic chemistry. As the demand for structurally complex and metabolically robust drug candidates continues to grow, the importance of cyclopropyl acetylenes is set to increase, promising further exciting developments in this area of research.

References

- 1. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]

- 2. Cyclopropylacetylene Neat, 97 6746-94-7 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]

- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Molecular Structure of (3-Bromo-1-propyn-1-yl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, predicted spectroscopic properties, and a proposed synthetic pathway for (3-Bromo-1-propyn-1-yl)cyclopropane. Due to the limited availability of direct experimental data in peer-reviewed literature, this document focuses on a detailed theoretical analysis based on established principles of organic chemistry and spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of this and related compounds in fields such as medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

This compound is a halogenated organic compound featuring a cyclopropane ring attached to a bromo-substituted propargyl group. The presence of the strained cyclopropane ring and the reactive propargyl bromide moiety suggests a molecule with significant potential for further chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 852526-08-0 | [1][2][3][4] |

| Molecular Formula | C₆H₇Br | [1][2] |

| Molecular Weight | 159.03 g/mol | [1][2] |

| Physical Form | Predicted to be a liquid at room temperature | Inferred |

| Boiling Point | Not experimentally determined; predicted to be elevated due to the polar bromine atom but lowered by the compact structure. | Inferred |

| Solubility | Predicted to be soluble in common organic solvents (e.g., diethyl ether, dichloromethane, THF) and insoluble in water. | Inferred |

| Storage Temperature | Inert atmosphere, 2-8°C | [2] |

Proposed Synthesis Protocol

A plausible and efficient synthetic route to this compound involves a two-step process starting from commercially available cyclopropylacetylene. This proposed methodology is based on established organic transformations.

Step 1: Lithiation of Cyclopropylacetylene

Reaction: Deprotonation of cyclopropylacetylene using a strong base like n-butyllithium to form the corresponding lithium acetylide.

Detailed Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes to the THF.

-

To this solution, add a solution of cyclopropylacetylene in anhydrous THF dropwise, ensuring the temperature remains below -70°C.

-

Allow the reaction mixture to stir at -78°C for 1 hour to ensure complete formation of the lithium cyclopropylacetylide.

Step 2: Bromination of Lithium Cyclopropylacetylide

Reaction: Quenching the lithium acetylide with an electrophilic bromine source.

Detailed Protocol:

-

Prepare a solution of bromine (Br₂) in anhydrous THF in a separate, dry dropping funnel.

-

Slowly add the bromine solution to the lithium cyclopropylacetylide suspension at -78°C. The reaction is typically rapid and exothermic; careful control of the addition rate is crucial to avoid side reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Data

In the absence of published experimental spectra, the following data are predicted based on the molecular structure and established spectroscopic principles.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the cyclopropyl and propargyl protons. The cyclopropyl protons will exhibit complex splitting patterns due to geminal and vicinal couplings, and their chemical shifts will be in the characteristic upfield region.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| CH₂ (cyclopropyl) | 0.7 - 0.9 | Multiplet | - | 4H |

| CH (cyclopropyl) | 1.3 - 1.5 | Multiplet | - | 1H |

| CH₂ (propargyl) | 4.0 - 4.2 | Singlet | - | 2H |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show distinct signals for the carbons of the cyclopropyl ring and the acetylenic and propargylic carbons.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₂ (cyclopropyl) | 8 - 12 |

| CH (cyclopropyl) | 15 - 20 |

| C≡C-Br | 35 - 40 |

| C≡C-CH₂ | 80 - 85 |

| CH₂-Br | 10 - 15 |

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3080-3000 | C-H (cyclopropyl) | C-H stretching |

| ~2250-2200 | C≡C | Alkyne C≡C stretching (weak) |

| ~1450 | CH₂ | CH₂ scissoring |

| ~650-550 | C-Br | C-Br stretching |

Predicted Mass Spectrum (MS)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment | Description |

| 158/160 | [C₆H₇Br]⁺ | Molecular ion peak (M⁺), showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1) |

| 79 | [C₆H₇]⁺ | Loss of Bromine radical |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

Potential Applications and Logical Relationships

The unique combination of a strained cyclopropane ring and a reactive propargyl bromide functionality makes this compound a potentially valuable building block in organic synthesis.

Caption: Logical relationships of potential reactions and resulting products.

The propargyl bromide moiety can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups. Furthermore, the terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling, to form more complex conjugated systems. The strained cyclopropane ring can also influence the reactivity of the molecule and may be involved in ring-opening reactions under certain conditions. These properties make this compound an attractive scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Catalytic Borylative Opening of Propargyl Cyclopropane, Epoxide, Aziridine, and Oxetane Substrates: Ligand Controlled Synthesis of Allenyl Boronates and Alkenyl Diboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 852526-08-0 [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of (3-Bromo-1-propyn-1-yl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of the novel chemical compound (3-Bromo-1-propyn-1-yl)cyclopropane. Due to the limited availability of experimental data for this specific molecule, this document also outlines a detailed, plausible experimental protocol for its synthesis, based on established chemical transformations. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Core Physical and Chemical Properties

Quantitative data for this compound is scarce in publicly available literature. The following table summarizes the known identifiers and molecular properties, alongside the experimentally determined properties of its key precursor, cyclopropylacetylene, for comparative purposes. The physical properties for the target compound are currently not experimentally determined.

| Property | This compound | Cyclopropylacetylene (Starting Material) |

| CAS Number | 852526-08-0 | 6746-94-7[1][2][3] |

| Molecular Formula | C₆H₇Br | C₅H₆[1][2][3] |

| Molecular Weight | 159.03 g/mol | 66.10 g/mol [1][2][3] |

| Boiling Point | Not available | 51-53 °C[1] |

| Density | Not available | 0.781 g/mL at 25 °C[1] |

| Refractive Index | Not available | n20/D 1.429[4] |

| Solubility | Not available | Slightly soluble in water[2] |

Proposed Experimental Protocol for Synthesis

The synthesis of this compound can be achieved through the bromination of the terminal alkyne, cyclopropylacetylene. A well-established and efficient method for this transformation is the use of N-bromosuccinimide (NBS) with a catalytic amount of silver nitrate (AgNO₃). This reaction is known for its high yield and selectivity for the bromination of the acetylenic proton.

Reaction Scheme:

Materials and Reagents:

-

Cyclopropylacetylene (97% or higher purity)

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

Silver Nitrate (AgNO₃), ACS reagent grade

-

Acetone, anhydrous

-

Pentane, ACS reagent grade

-

Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve cyclopropylacetylene (1.0 equivalent) in anhydrous acetone.

-

Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.1 equivalents).

-

Catalyst Introduction: Add a catalytic amount of silver nitrate (0.1 equivalents) to the reaction mixture. The flask should be protected from light, as NBS and silver salts can be light-sensitive.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting alkyne.

-

Workup: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with pentane and transfer it to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Safety Precautions:

-

N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

-

The reaction involving NBS can be exothermic; appropriate cooling might be necessary for larger-scale reactions.

-

Standard personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

This guide provides a foundational understanding of this compound, offering both its known chemical properties and a robust protocol for its synthesis. As a novel compound, further experimental investigation is warranted to fully characterize its physical and chemical behavior, which will be invaluable for its potential applications in drug discovery and materials science.

References

An In-depth Technical Guide on the Stability and Storage of (3-Bromo-1-propyn-1-yl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of (3-Bromo-1-propyn-1-yl)cyclopropane, a key reagent in various synthetic applications. This document outlines the known physicochemical properties, recommended storage conditions, potential hazards, and proposed methodologies for stability assessment.

Physicochemical Properties and Storage Conditions

This compound is a colorless to light yellow liquid.[1] Due to its reactive nature, specific storage conditions are crucial to maintain its purity and prevent degradation. A summary of its properties and recommended storage is provided in the table below.

| Property | Value | Source |

| CAS Number | 852526-08-0 | [1] |

| Molecular Formula | C₆H₇Br | [1] |

| Molecular Weight | 159.02 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity (GC) | 98.46% | [1] |

| Recommended Storage | 2-8°C, under an inert atmosphere | [1] |

| Retest Date | Approximately 3 years from the date of testing | [1] |

Stability and Reactivity Profile

Detailed stability studies on this compound are not extensively published. However, by examining the reactivity of its core functional groups—a bromoalkyne and a cyclopropane ring—we can infer its stability profile and potential hazards.

2.1. Bromoalkyne Moiety: A Potential for Instability

The presence of the bromoalkyne functional group is a primary concern for the stability of this compound. Propargyl bromide (3-bromo-1-propyne), a structurally related compound, is known to be highly reactive and can decompose explosively, especially when subjected to mild shock or heating under confinement.[2][3][4][5] This suggests that this compound may also be sensitive to mechanical shock and thermal stress. It is crucial to handle this compound with appropriate safety precautions, including avoiding impact and elevated temperatures. Dilution in a suitable solvent, such as toluene, has been shown to reduce the explosive tendency of propargyl bromide and may be a prudent measure for handling and storing this compound.[3]

2.2. Electrophilic Cyclopropane Ring: Susceptibility to Nucleophilic Attack

The cyclopropane ring in this compound is activated by the adjacent electron-withdrawing alkyne group, rendering it electrophilic. Such "donor-acceptor" cyclopropanes are known to be susceptible to ring-opening reactions when exposed to nucleophiles.[6] This reactivity is a key aspect of their synthetic utility but also a consideration for their stability. Contact with strong nucleophiles, and even some weak nucleophiles, could lead to the degradation of the compound via the opening of the three-membered ring. Therefore, it is essential to avoid storage with or exposure to nucleophilic reagents.

Proposed Experimental Protocol for Stability Assessment

Given the lack of a standardized, published stability testing protocol for this compound, the following general methodology is proposed for researchers and drug development professionals who need to perform a formal stability study. This protocol is based on established principles of stability testing for reactive small molecules.

Objective: To evaluate the stability of this compound under various environmental conditions over a defined period.

Materials and Equipment:

-

This compound, neat and/or in a suitable solvent (e.g., toluene).

-

Inert, sealed vials (e.g., amber glass ampoules).

-

Controlled environment chambers (for temperature and humidity).

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS).

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or MS).

-

Nuclear Magnetic Resonance (NMR) spectrometer.

Procedure:

-

Sample Preparation:

-

Aliquots of the test substance (neat or in solution) are placed into inert vials.

-

The headspace of the vials is purged with an inert gas (e.g., argon or nitrogen) before sealing to prevent oxidative degradation.

-

-

Storage Conditions:

-

Long-Term Stability: Samples are stored at the recommended condition of 2-8°C.

-

Accelerated Stability: To predict long-term stability, samples are stored at elevated temperatures, for example, 25°C/60% RH and 40°C/75% RH.

-

Stress Testing: To identify potential degradation products and pathways, samples are subjected to more extreme conditions, such as high heat (e.g., 60°C), exposure to light (photostability), and contact with potential initiators of decomposition (e.g., trace metals, acids, or bases).

-

-

Time Points for Analysis:

-

Samples are analyzed at predetermined intervals. For long-term studies, this could be at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, time points might be 0, 1, 3, and 6 months.

-

-

Analytical Methods:

-

GC-MS: This is the primary method for assessing purity and identifying volatile degradation products. A suitable capillary column and temperature program should be developed to resolve the parent compound from any potential impurities or degradants.

-

HPLC: For less volatile degradation products, a reversed-phase HPLC method can be developed. This is particularly useful for quantifying the parent compound and any major degradation products.

-

¹H NMR: NMR spectroscopy can be used to confirm the structure of the compound and to detect any structural changes over time.

-

-

Data Analysis:

-

The purity of the compound is determined at each time point.

-

The rate of degradation is calculated, and the shelf-life of the compound under the tested conditions is extrapolated.

-

Any significant degradation products are identified and, if necessary, quantified.

-

Workflow for Chemical Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

Caption: A generalized workflow for conducting a comprehensive stability study of a chemical compound.

Safety Precautions

Given the potential for explosive decomposition and reactivity towards nucleophiles, the following safety precautions are recommended when handling this compound:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Avoid Shock and Heat: Do not subject the compound to mechanical shock or friction. Avoid heating the compound, especially in a closed container.

-

Incompatible Materials: Keep the compound away from strong bases, oxidizing agents, and nucleophiles.

-

Storage: Store in a tightly sealed container, under an inert atmosphere, in a designated, cool, and explosion-proof location.

This technical guide is intended to provide the most current and relevant information on the stability and storage of this compound. As with any reactive chemical, it is imperative to handle this compound with care and to perform a thorough risk assessment before use.

References

- 1. file.leyan.com [file.leyan.com]

- 2. Propargyl bromide - Wikipedia [en.wikipedia.org]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Propargyl bromide | C3H3Br | CID 7842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-BROMOPROPYNE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. researchgate.net [researchgate.net]

(3-Bromo-1-propyn-1-yl)cyclopropane IUPAC nomenclature and synonyms

This technical guide provides a comprehensive overview of the chemical compound (3-Bromo-1-propyn-1-yl)cyclopropane, including its nomenclature, chemical properties, a plausible synthetic route, and potential reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure featuring a cyclopropane ring attached to a bromo-substituted propargyl group is systematically named according to IUPAC nomenclature.

IUPAC Name: this compound[1][2]

Synonyms:

-

(3-Bromoprop-1-yn-1-yl)cyclopropane[2]

-

Cyclopropane, (3-bromo-1-propynyl)-[2]

-

1-Bromo-3-cyclopropylpropyne

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 852526-08-0 | [1][2] |

| Molecular Formula | C₆H₇Br | [1] |

| Molecular Weight | 159.03 g/mol | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Appearance | Likely a liquid at room temperature | Inferred from related compounds |

Proposed Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible two-step synthetic route can be proposed starting from cyclopropylacetylene. This proposed pathway is based on established organic chemistry reactions.

Step 1: Lithiation of Cyclopropylacetylene

Cyclopropylacetylene can be deprotonated at the terminal alkyne position using a strong base like n-butyllithium (n-BuLi) to form a lithium acetylide intermediate.

Step 2: Bromination of the Lithium Acetylide

The lithium acetylide is then reacted with a suitable brominating agent, such as elemental bromine (Br₂), to yield the final product, this compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

-

Cyclopropylacetylene

-

n-Butyllithium (in hexanes)

-

Bromine

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of cyclopropylacetylene in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

An equimolar amount of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for 1 hour at -78 °C to ensure complete formation of the lithium acetylide.

-

A solution of one equivalent of bromine in anhydrous diethyl ether is then added slowly to the reaction mixture at -78 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure this compound.

Potential Reactivity and Logical Relationships

The reactivity of this compound is dictated by the presence of the cyclopropyl group, the alkyne, and the bromine atom. While no specific signaling pathways involving this molecule have been documented, its structure suggests it could participate in a variety of organic reactions, making it a potentially useful building block in synthesis.

The presence of the propargyl bromide moiety suggests that the compound can act as an alkylating agent.[3] The cyclopropane ring is known to be susceptible to ring-opening reactions under certain conditions, particularly in the presence of electrophiles or transition metals.[4] The terminal bromoalkyne can participate in various coupling reactions, such as Sonogashira or Cadiot-Chodkiewicz couplings.

Caption: Potential reaction pathways for this compound.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling with (3-Bromo-1-propyn-1-yl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This powerful transformation typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. The resulting internal alkynes are valuable building blocks in the synthesis of pharmaceuticals, natural products, and advanced materials.

This document provides detailed application notes and a protocol for a specific variant of this reaction: the inverse Sonogashira coupling of (3-Bromo-1-propyn-1-yl)cyclopropane with terminal alkynes . In this reaction, the bromoalkyne serves as the electrophilic partner, reacting with a nucleophilic terminal alkyne to form unsymmetrical 1,3-diynes. The presence of the cyclopropyl group introduces a unique structural motif, offering potential for the development of novel chemical entities with interesting biological activities and material properties. The cyclopropane ring, a common feature in many biologically active molecules, can impart conformational rigidity and influence metabolic stability.

Reaction Principle and Logical Workflow

The inverse Sonogashira coupling of this compound with a terminal alkyne (R-C≡CH) proceeds via a catalytic cycle involving both palladium and copper species. The general transformation is as follows:

Cyclopropyl-C≡C-Br + H-C≡C-R --[Pd(0), Cu(I), Base]--> Cyclopropyl-C≡C-C≡C-R

The logical workflow for performing this reaction involves careful preparation of reagents and catalysts under an inert atmosphere, followed by the reaction itself, and finally, purification of the desired product.

Caption: A logical workflow for the inverse Sonogashira coupling protocol.

Experimental Protocols

While a specific protocol for this compound is not extensively documented, the following procedures are based on established methods for the inverse Sonogashira coupling of 1-bromoalkynes with terminal alkynes.[1][2] Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.

Protocol 1: Palladium/Copper-Catalyzed Coupling

This protocol is adapted from general procedures for Sonogashira couplings and inverse Sonogashira reactions.

Materials:

-

This compound (1.0 equiv)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (3-10 mol%)

-

Triphenylphosphine (PPh₃) (4-10 mol%)

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)

-

Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

-

Add the anhydrous, degassed solvent, followed by the base.

-

Stir the mixture for 10-15 minutes at room temperature.

-

Add the terminal alkyne to the mixture via syringe.

-

Finally, add this compound to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 40-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed, Palladium-Free Coupling

This protocol is based on the work of Wang et al. for the synthesis of unsymmetrical buta-1,3-diynes.[1]

Materials:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Copper(I) iodide (CuI) (10 mol%)

-

Tris(o-tolyl)phosphine (P(o-tol)₃) (20 mol%)

-

Base: Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: Ethanol (EtOH)

Procedure:

-

To a round-bottom flask, add this compound, the terminal alkyne, CuI, P(o-tol)₃, and K₂CO₃.

-

Add ethanol as the solvent.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Take up the residue in an organic solvent and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction parameters and expected yields based on analogous inverse Sonogashira coupling reactions. The actual yields for the coupling of this compound may vary and require optimization.

Table 1: Reaction Parameters for Palladium/Copper-Catalyzed Coupling

| Parameter | Value |

| This compound | 1.0 equiv |

| Terminal Alkyne | 1.2 equiv |

| Pd(PPh₃)₂Cl₂ | 2-5 mol% |

| CuI | 3-10 mol% |

| PPh₃ | 4-10 mol% |

| Base (e.g., Et₃N) | 2-3 equiv |

| Solvent | THF or DMF |

| Temperature | 40-80 °C |

| Reaction Time | 2-24 h |

| Expected Yield | 60-90% |

Table 2: Reaction Parameters for Copper-Catalyzed, Palladium-Free Coupling

| Parameter | Value |

| This compound | 1.0 equiv |

| Terminal Alkyne | 1.2 equiv |

| CuI | 10 mol% |

| P(o-tol)₃ | 20 mol% |

| Base (K₂CO₃) | 2.0 equiv |

| Solvent | EtOH |

| Temperature | Room Temperature |

| Reaction Time | 4-12 h |

| Expected Yield | 70-95% |

Catalytic Cycle Visualization

The generally accepted mechanism for the palladium/copper-catalyzed Sonogashira coupling involves two interconnected catalytic cycles.

Caption: The interconnected palladium and copper catalytic cycles in the inverse Sonogashira coupling.

Applications in Drug Development

The synthesis of novel cyclopropyl-containing 1,3-diynes via this methodology opens avenues for the development of new therapeutic agents. The rigid diyne linker can be used to spatially orient pharmacophoric groups, while the cyclopropyl moiety can enhance binding affinity and improve pharmacokinetic properties. These compounds could be explored as:

-

Enzyme Inhibitors: The linear diyne scaffold can mimic substrates or transition states of various enzymes.

-

GPCR Ligands: The rigid structure can provide high selectivity for specific G-protein coupled receptor subtypes.

-

Anticancer Agents: Many natural products with diyne cores exhibit potent cytotoxic activity.

-

Molecular Probes: The alkyne functionality can be further modified using click chemistry for target identification and imaging studies.

Conclusion

The inverse Sonogashira coupling of this compound provides an efficient route to novel cyclopropyl-substituted 1,3-diynes. The protocols outlined in this document, based on established literature precedents, offer a solid starting point for researchers. The resulting compounds are of significant interest for applications in medicinal chemistry and materials science, warranting further exploration of this synthetic methodology. Optimization of reaction conditions for specific substrates is encouraged to achieve maximum efficiency and yield.

References

The Synthetic Potential of (3-Bromo-1-propyn-1-yl)cyclopropane in Cross-Coupling Reactions: A Guide for Researchers

Introduction

(3-Bromo-1-propyn-1-yl)cyclopropane is a versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique structure, featuring a reactive bromoalkyne tethered to a cyclopropyl group, allows for a variety of palladium-catalyzed cross-coupling reactions. The cyclopropane moiety is of significant interest in drug discovery as it can impart desirable properties such as increased metabolic stability, enhanced potency, and improved pharmacokinetic profiles. This document provides an overview of the potential applications of this compound in key cross-coupling reactions, including Sonogashira, Suzuki, and Stille couplings. While specific experimental data for this exact substrate is not extensively available in the public domain, this guide presents generalized protocols based on well-established methodologies for similar compounds.

Key Cross-Coupling Strategies

The bromoalkyne functionality of this compound serves as a versatile handle for the introduction of various organic fragments. The primary palladium-catalyzed cross-coupling reactions applicable to this substrate are the Sonogashira, Suzuki, and Stille couplings.

-

Sonogashira Coupling: This reaction enables the formation of a new carbon-carbon bond between the terminal alkyne of the substrate and an aryl or vinyl halide. This is a powerful method for synthesizing cyclopropyl-substituted arylalkynes.

-

Suzuki Coupling: The Suzuki coupling involves the reaction of the bromoalkyne with an organoboron compound, typically a boronic acid or ester. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

-

Stille Coupling: In a Stille coupling, the substrate reacts with an organotin compound. This method is also known for its functional group tolerance.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions is depicted below.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Notes and Protocols

The following sections provide detailed, generalized protocols for the Sonogashira, Suzuki, and Stille couplings of this compound. These protocols are based on established literature procedures for similar bromoalkynes and should be considered as starting points for optimization.

Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the synthesis of substituted alkynes. In the context of this compound, it allows for the introduction of aryl, heteroaryl, or vinyl substituents at the terminus of the alkyne.

Experimental Workflow:

Figure 2: A typical experimental workflow for a Sonogashira coupling reaction.

Detailed Protocol:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).

-

Addition of Reagents: Add a suitable base, typically an amine such as triethylamine or diisopropylamine (2-3 equiv.), and an appropriate solvent (e.g., THF, DMF, or toluene).

-

Substrate Addition: Add the desired terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl-substituted diyne.

Quantitative Data (Hypothetical):

| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ | Et₃N | THF | 25 | 85-95 |

| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | DMF | 60 | 80-90 |

| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ | Et₃N | Toluene | 80 | 75-85 |

Note: The yields presented are hypothetical and based on typical outcomes for Sonogashira couplings of similar substrates.

Suzuki Coupling

The Suzuki coupling offers a powerful and versatile method for forming C-C bonds with excellent functional group tolerance. For this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.

Experimental Workflow:

Application Notes and Protocols for the Cyclopropanation of Alkynes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the cyclopropanation of alkynes, a fundamental transformation in organic synthesis for the creation of highly strained and synthetically versatile cyclopropene and cyclopropane derivatives. The protocols outlined below are based on established, peer-reviewed methodologies and are intended to serve as a practical guide for laboratory execution.

Introduction

The cyclopropanation of alkynes is a powerful method for accessing three-membered carbocyclic rings, which are important structural motifs in numerous natural products and pharmaceutical agents. This transformation typically involves the reaction of an alkyne with a carbene or carbenoid species, often generated from a diazo compound in the presence of a transition metal catalyst. Key catalytic systems for this reaction include those based on rhodium, gold, and copper, each offering unique advantages in terms of reactivity, selectivity, and substrate scope. Both intermolecular and intramolecular variants of this reaction have been developed, providing access to a wide array of complex molecular architectures. The choice of catalyst and reaction conditions can significantly influence the efficiency and stereoselectivity of the cyclopropanation.

Data Presentation

The following tables summarize quantitative data for representative cyclopropanation reactions of alkynes, allowing for easy comparison of different catalytic systems and substrates.

Table 1: Gold-Catalyzed Enantioselective Cyclopropenation of Internal Alkynes [1]

| Entry | Alkyne Substrate | Diazo Compound | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Diphenylacetylene | Ethyl phenyldiazoacetate | (S)-xylylBINAP(AuCl)₂/AgSbF₆ (3) | CH₂Cl₂ | 23 | 12 | 95 | 98 |

| 2 | 1-Phenyl-1-propyne | Ethyl phenyldiazoacetate | (S)-xylylBINAP(AuCl)₂/AgSbF₆ (3) | CH₂Cl₂ | 23 | 12 | 85 | 96 |

| 3 | 1,2-Diphenylethyne | Methyl 2-naphthyldiazoacetate | (S)-xylylBINAP(AuCl)₂/AgSbF₆ (3) | CH₂Cl₂ | 23 | 12 | 92 | 97 |

| 4 | 4-Octyne | Ethyl phenyldiazoacetate | (S)-xylylBINAP(AuCl)₂/AgSbF₆ (3) | CH₂Cl₂ | 23 | 12 | 78 | 90 |

Table 2: Rhodium-Catalyzed Intramolecular Cyclopropanation of Enynes

| Entry | Enyne Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr |

| 1 | Allyl 2-diazo-4-phenyl-3-butenoate | Rh₂(OAc)₄ (1) | CH₂Cl₂ | 25 | 2 | 85 | >20:1 |

| 2 | Prenyl 2-diazo-4-phenyl-3-butenoate | Rh₂(OAc)₄ (1) | CH₂Cl₂ | 25 | 3 | 81 | >20:1 |

| 3 | Cinnamyl 2-diazo-3-butenoate | Rh₂(OAc)₄ (1) | Benzene | 80 | 1 | 75 | 10:1 |

Experimental Protocols

Protocol 1: Gold-Catalyzed Enantioselective Cyclopropenation of Internal Alkynes[1]

This protocol describes a highly enantioselective method for the cyclopropenation of internal alkynes using a binuclear gold catalyst.

Materials:

-

(S)-xylylBINAP(AuCl)₂

-

Silver hexafluoroantimonate (AgSbF₆)

-

Internal alkyne (e.g., diphenylacetylene)

-

Aryldiazoacetate (e.g., ethyl phenyldiazoacetate)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried flask under an inert atmosphere, add (S)-xylylBINAP(AuCl)₂ (0.006 mmol, 3 mol%).

-

Add anhydrous CH₂Cl₂ (1.0 mL) and stir the resulting suspension.

-

Add AgSbF₆ (0.012 mmol, 6 mol%) and stir the mixture for 5 minutes.

-

Add the internal alkyne (0.2 mmol, 1.0 equiv).

-

To the resulting mixture, add a solution of the aryldiazoacetate (0.3 mmol, 1.5 equiv) in anhydrous CH₂Cl₂ (1.0 mL) dropwise over a period of 1 hour using a syringe pump.

-

Stir the reaction mixture at 23 °C for 12 hours.

-

Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired cyclopropene.

Protocol 2: Rhodium-Catalyzed Intermolecular Cyclopropenation of Alkynes with Ethyl Diazoacetate[2]

This protocol details a general procedure for the rhodium-catalyzed cyclopropenation of alkynes with ethyl diazoacetate.

Materials:

-

Dirhodium tetraacetate (Rh₂(OAc)₄)

-

Alkyne (e.g., 1-hexyne)

-

Ethyl diazoacetate (EDA)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add the alkyne (5.0 mmol, 5.0 equiv) and Rh₂(OAc)₄ (0.01 mmol, 0.2 mol%).

-

Add anhydrous CH₂Cl₂ (10 mL) and heat the mixture to reflux.

-

Add a solution of ethyl diazoacetate (1.0 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (5 mL) dropwise to the refluxing mixture over 2 hours.

-

After the addition is complete, continue to reflux the mixture for an additional 1 hour.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding cyclopropene.

Visualizations

Caption: General experimental workflow for catalytic cyclopropanation of alkynes.

Caption: Simplified catalytic cycle for metal-catalyzed cyclopropenation of alkynes.

References

Application Notes and Protocols for Cyclopropyl Alkynes in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of cyclopropyl alkynes in click chemistry, a class of reactions known for their high efficiency and selectivity. The unique structural and electronic properties of the cyclopropyl group can offer distinct advantages in various applications, particularly in the fields of bioconjugation and drug discovery. The protocols detailed below focus on two primary modalities of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Introduction to Cyclopropyl Alkynes in Click Chemistry

The cyclopropyl group, a three-membered carbocycle, is a valuable substituent in medicinal chemistry due to its ability to impart conformational rigidity and metabolic stability to molecules. When incorporated into an alkyne, it can influence the reactivity and properties of the resulting triazole products formed via click chemistry.

Key Advantages of Cyclopropyl Alkynes:

-

Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism, enhancing the pharmacokinetic profile of drug candidates.

-

Conformational Constraint: Its rigid nature can help in optimizing the binding affinity of a molecule to its biological target.

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl moiety can alter a molecule's lipophilicity and other properties, which can be beneficial for cell permeability and other pharmacokinetic parameters.

Application 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Bicyclo[6.1.0]nonyne (BCN)

Bicyclo[6.1.0]nonyne (BCN) is a cyclooctyne derivative that contains a fused cyclopropane ring. This fusion introduces significant ring strain, making BCN highly reactive in SPAAC reactions. SPAAC is a bioorthogonal reaction, meaning it can be performed in living systems without interfering with native biochemical processes, as it does not require a cytotoxic copper catalyst.[1]

The reaction between BCN and an azide proceeds via a [3+2] cycloaddition to form a stable triazole linkage. The high ring strain of BCN (approximately 18 kcal/mol) lowers the activation energy, allowing the reaction to proceed efficiently at physiological temperatures.[1] BCN is noted for its high reactivity and hydrophilicity, making it well-suited for aqueous bioconjugation.[1]

Quantitative Data: Reaction Kinetics of BCN

The reactivity of BCN in SPAAC is significantly higher than that of unstrained alkynes. The table below summarizes the second-order rate constants for the reaction of endo-BCN and exo-BCN with benzyl azide.

| Cyclooctyne Derivative | Reaction Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |

| endo-BCN | 0.14 |

| exo-BCN | 0.11 |

| Cyclooctyne (for comparison) | ~1 x 10⁻³ |

Data sourced from Dommerholt et al., Angew. Chem. Int. Ed., 2010.[2]

Experimental Protocol: Antibody Labeling with BCN-NHS Ester

This protocol describes the conjugation of a BCN moiety to the primary amines (lysine residues) of an antibody using an N-hydroxysuccinimide (NHS) ester derivative of BCN.

Materials:

-

Antibody solution (e.g., in PBS, pH 7.4)

-

BCN-NHS ester (dissolved in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (anhydrous)

-

Size-exclusion chromatography column (e.g., PD-10)

Procedure:

-

Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in PBS, pH 7.4.

-

BCN-NHS Ester Solution: Prepare a stock solution of BCN-NHS ester in DMSO at a concentration of 10 mM.

-

Reaction Setup: Add a 10- to 20-fold molar excess of the BCN-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to avoid denaturation of the antibody.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

Purification: Remove the excess, unreacted BCN-NHS ester and byproducts by size-exclusion chromatography using a PD-10 column equilibrated with PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and, if the BCN derivative contains a chromophore, its specific wavelength.

Application 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Ethynylcyclopropane

While less common in the literature than strained cyclopropyl alkynes for SPAAC, simple cyclopropyl alkynes such as ethynylcyclopropane can participate in CuAAC reactions. This copper-catalyzed reaction is highly efficient and regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[3][4] CuAAC is a powerful tool for synthesizing complex molecules and bioconjugates.[5][6]

Quantitative Data

Experimental Protocol: General Procedure for CuAAC of Ethynylcyclopropane with an Azide

This protocol provides a general method for the copper-catalyzed click reaction between ethynylcyclopropane and an organic azide.

Materials:

-

Ethynylcyclopropane

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)

-